molecular formula C9H13NO2 B2573536 Methyl 3-isopropyl-1H-pyrrole-2-carboxylate CAS No. 1361939-11-8

Methyl 3-isopropyl-1H-pyrrole-2-carboxylate

Cat. No. B2573536
CAS RN: 1361939-11-8
M. Wt: 167.208
InChI Key: VPEREHOEDBBREI-UHFFFAOYSA-N
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Description

“Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.208. It is a type of pyrrole ester .


Synthesis Analysis

The synthesis of pyrrole esters, including “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate”, can be achieved through an enzymatic approach using Novozym 435 for transesterification . The reaction conditions are optimized considering factors such as lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation . The reaction mixture includes alcohol and methyl 1H-pyrrole-2-carboxylate, and the effect of molecular sieves on the content of the compound was investigated .


Molecular Structure Analysis

The molecular structure of “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” are primarily enzymatic processes such as esterification, interesterification, thioesterification, and transesterification . These processes are catalyzed by enzymes such as lipases and esterases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” include its molecular formula (C9H13NO2), molecular weight (167.208), and its structure which can be represented as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Enzymatic Synthesis of Pyrrole Esters

Methyl 3-isopropyl-1H-pyrrole-2-carboxylate can be used in the enzymatic synthesis of pyrrole esters . This process involves the use of enzymes like Novozym 435 for transesterification to synthesize pyrrole esters . The synthesized pyrrolyl esters have been found to present sweet and acid aroma .

Thermal Stability Studies

This compound can be used in studies related to thermal stability. The thermal degradation process of pyrrole esters synthesized from Methyl 3-isopropyl-1H-pyrrole-2-carboxylate can be studied using techniques like Py–GC/MS (pyrolysis–gas chromatography/mass spectrometry), TG (thermogravimetry), and DSC (differential scanning calorimeter) .

Flavoring and Aroma Ingredients

Pyrrole esters, including those derived from Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, are often used in the food, fragrance, cosmetic, coating, and pharmaceutical sectors as flavoring and aroma ingredients .

Building Blocks for Organic Synthesis

Pyrrole esters, including Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, are essential building blocks for organic synthesis . They can create interesting building blocks for the creation of diverse functionalized products .

Bioactive Compounds

Pyrrole esters, which could be characterized by special aromatic organoleptic qualities, have found use in bioactive compounds . As a result, making pyrrole esters has garnered more interest .

Green Chemistry

The synthesis of pyrrole esters, including Methyl 3-isopropyl-1H-pyrrole-2-carboxylate, can be achieved using green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods .

Safety And Hazards

“Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation .

Future Directions

The future directions for “Methyl 3-isopropyl-1H-pyrrole-2-carboxylate” could involve further exploration of its synthesis methods, particularly the enzymatic approach, and its potential applications in various industries. As a type of pyrrole ester, it could be characterized by special aromatic organoleptic qualities and find use in bioactive compounds .

properties

IUPAC Name

methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)7-4-5-10-8(7)9(11)12-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEREHOEDBBREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-isopropyl-1H-pyrrole-2-carboxylate

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